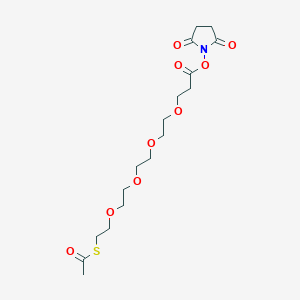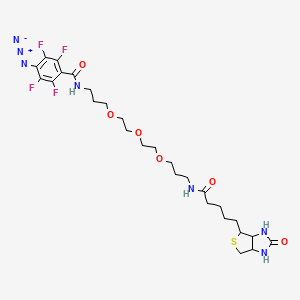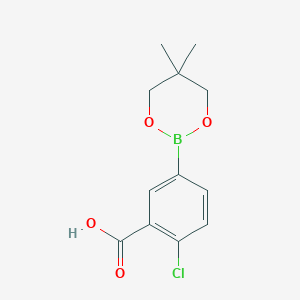
Sodium tetrachloropalladate(II) trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetrachloropalladate(II) trihydrate: is an inorganic compound with the chemical formula Na₂PdCl₄·3H₂O. It is a reddish-brown powder that crystallizes from water and is commercially available in this hydrated form . This compound is widely used in various chemical processes, particularly as a catalyst in organic synthesis.
Mechanism of Action
Target of Action
Sodium tetrachloropalladate(II) trihydrate is an inorganic compound that is commonly used as a catalyst and as a raw material for dye production . It is known to interact with various targets, primarily in the field of organic synthesis and dye preparation .
Mode of Action
The compound can catalyze or promote reactions in certain chemical processes . It is prepared by reacting palladium (II) chloride with the appropriate alkali metal chloride in aqueous solution . Palladium (II) chloride is insoluble in water, whereas the product dissolves .
Biochemical Pathways
The compound may further react with phosphines to give phosphine complexes of palladium . An alternative method of preparing such phosphine complexes is to break up the coordination polymer of palladium (II) chloride into reactive, monomeric acetonitrile or benzonitrile complexes, followed by reaction with phosphines .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound is used to prepare palladium nanospheres, hollow nanospheres, and hollow Au x PdY alloy nanoparticles . These nanoparticles have various applications in the field of nanotechnology.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is prepared in an aqueous solution , and its solubility in water can affect its reactivity and efficacy . Additionally, the compound is used in various environments, such as in the production of dyes and in the metallization, silver plating, and electroplating of circuit boards .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetrachloropalladate(II) trihydrate can be synthesized by reacting palladium(II) chloride with an appropriate alkali metal chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ] Palladium(II) chloride is insoluble in water, whereas the product, sodium tetrachloropalladate(II), dissolves in water and crystallizes as a trihydrate .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as described above. The process involves dissolving palladium(II) chloride in hydrochloric acid, followed by the addition of sodium chloride. The resulting solution is then evaporated to obtain the trihydrate form of the compound .
Chemical Reactions Analysis
Types of Reactions: Sodium tetrachloropalladate(II) trihydrate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phosphines to form phosphine complexes of palladium.
Coordination Reactions: It can form complexes with other ligands such as acetonitrile or benzonitrile.
Common Reagents and Conditions:
Phosphines: Used to form phosphine complexes.
Acetonitrile or Benzonitrile: Used to form coordination complexes.
Major Products Formed:
Phosphine Complexes: Formed by reacting with phosphines.
Coordination Complexes: Formed by reacting with acetonitrile or benzonitrile.
Scientific Research Applications
Sodium tetrachloropalladate(II) trihydrate has a wide range of applications in scientific research, including:
Nanoparticle Synthesis: It is used to prepare palladium nanospheres, hollow nanospheres, and hollow gold-palladium alloy nanoparticles.
Electroplating: It is used in the electroless coating on mild steel and to modify carbon-based electrodes for better sensitivity.
Alloy Production: It is present in many alloys containing palladium.
Comparison with Similar Compounds
Potassium tetrachloropalladate(II): Similar in structure and reactivity, but uses potassium instead of sodium.
Sodium tetrachloroplatinate(II): Similar in structure but contains platinum instead of palladium.
Uniqueness: Sodium tetrachloropalladate(II) trihydrate is unique due to its specific reactivity and applications in catalysis and nanoparticle synthesis. Its ability to form stable complexes with various ligands makes it a versatile compound in chemical research and industrial applications .
Properties
IUPAC Name |
disodium;tetrachloropalladium(2-);trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2Na.3H2O.Pd/h4*1H;;;3*1H2;/q;;;;2*+1;;;;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYOXUGRFCXDNZ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Na+].[Na+].Cl[Pd-2](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H6Na2O3Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Maleimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)





